Para Red-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

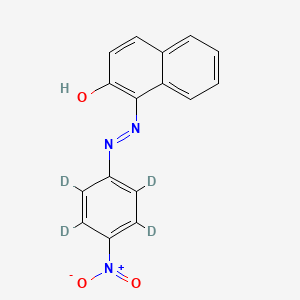

Para Red-d4 is the labelled analogue of Para Red, which is a biological stain . It is a red solid and its IUPAC name is 1-[(2,3,5,6-tetradeuterio-4-nitrophenyl)diazenyl]naphthalen-2-ol .

Synthesis Analysis

The synthesis of Para Red, which is chemically similar to Para Red-d4, involves a two-step process: diazotization of p-nitroaniline and diazonium coupling of the diazonium salt intermediate with β-naphthol through electrophilic aromatic substitution .

Molecular Structure Analysis

The molecular formula of Para Red-d4 is C16H7D4N3O3 . The molecular weight is 297.3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Para Red, which is chemically similar to Para Red-d4, include the diazotization of p-nitroaniline and the diazonium coupling of the diazonium salt intermediate with β-naphthol .

Physical And Chemical Properties Analysis

Para Red-d4 is a red solid . It is soluble in chloroform . Its melting point is 248-250°C .

Applications De Recherche Scientifique

Nonlinear Optics

Para Red-d4 has been studied for its nonlinear optical properties . It exhibits a strong nonlinear refractive index, nonlinear absorption coefficient, and third-order nonlinear susceptibility . This makes it a promising material for the development of nonlinear optical materials .

Quantum Mechanical Calculations

Quantum mechanical calculations have been used to study the dipole moment, dipole polarizability, anisotropy of polarizability, and molecular hyperpolarizabilities of Para Red-d4 . The results revealed that Para Red-d4 has large first and second hyperpolarizabilities .

Optoelectronic and Photonic Devices

Due to its nonlinear optical properties, Para Red-d4 can be used in a wide variety of optoelectronic and photonic devices . Organic molecules with nonlinear optical properties have gained great interest because of their very high nonlinear response, chemical stability, ease of molecular design, lower density, and fast response time to optical excitation .

Feedstuff Analysis

A high-performance liquid chromatography method was developed for the quantitative determination of Para Red-d4 in feedstuff . The sample was extracted using acetonitrile and cleaned up on a C18 SPE column .

Tissue Staining

Para Red-d4 is mainly used as a tissue stain . It is often used in the fields of biology and medicine to stain tissue sections to observe and study cell and tissue structure .

Indicator, Dye, and Labeling Reagent

In addition to its use as a tissue stain, Para Red-d4 can also be used as an indicator, dye, and labeling reagent for some scientific research and industrial applications .

Safety and Hazards

Mécanisme D'action

Target of Action

Para Red-d4, chemically known as 4-aminophenyl azomethane

Mode of Action

Para Red-d4, like other azo dyes, is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

They can affect the function of enzymes and other proteins, potentially disrupting normal cellular functions .

Pharmacokinetics

It is known that para red-d4 is soluble in alcohol, water, and chloroform , which suggests that it may be readily absorbed and distributed in the body. The metabolism and excretion of Para Red-d4 would likely depend on the specific biological system in which it is introduced.

Result of Action

It is known that para red-d4 is used as a biological stain , indicating that it can bind to certain cellular structures and alter their appearance. This suggests that Para Red-d4 may have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Para Red-d4 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Para Red-d4, potentially influencing its solubility and reactivity. Additionally, the presence of other molecules can affect the binding of Para Red-d4 to its targets .

Propriétés

IUPAC Name |

1-[(2,3,5,6-tetradeuterio-4-nitrophenyl)diazenyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTPFVNWMLFMFW-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Para Red-d4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)